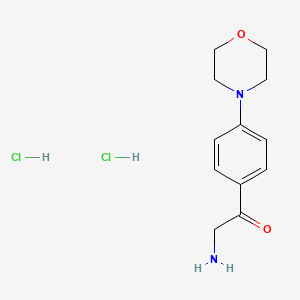

2-Amino-1-(4-morpholinophenyl)ethan-1-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-1-(4-morpholinophenyl)ethan-1-one dihydrochloride often involves aminomethylation of precursor ketones followed by reactions with Grignard reagents or through reduction processes using lithium aluminum hydride. These methods have been applied to produce compounds exhibiting pronounced anticonvulsive activities, highlighting the importance of synthesis strategy in tailoring chemical properties for specific biological activities (Papoyan et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques, revealing insights into the geometries and partial delocalization across the molecular moieties. Such analyses are crucial for understanding the electronic structure and reactivity of these compounds (Chin et al., 2010).

Chemical Reactions and Properties

The reactivity of this compound derivatives with various reagents, including Grignard reagents and nitroketones, has been explored to synthesize a wide range of compounds with potential antitumor and antibacterial activities. Such studies underline the versatility of the chemical framework for modifications leading to new biological properties (Isakhanyan et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure play a crucial role in determining the applicability of these compounds in various formulations. The polymorphism observed in similar compounds underscores the importance of physical characterization in the development of pharmaceutical agents (Bowes et al., 2003).

Chemical Properties Analysis

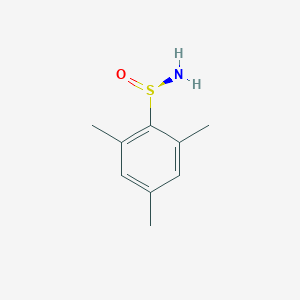

Chemical properties, including reactivity with nucleophiles, electrophiles, and the ability to undergo various types of cycloadditions and rearrangements, are critical for the synthetic versatility of this compound derivatives. The conversion of amino alcohols to morpholines using sulfinamides as protecting groups demonstrates the innovative approaches to manipulating the chemical properties for synthesizing desired products (Fritz et al., 2011).

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Synthesis and Antibacterial Activity : 2-Amino-1-(4-morpholinophenyl)ethan-1-one dihydrochloride has been used in synthesizing novel pyrimidines and thiazolidinones with significant antibacterial activity. These compounds were created using microwave irradiation and their structures were established by spectral data, showing potential in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticonvulsive and Antibacterial Properties

- Synthesis and Biological Properties Study : Research involving the synthesis of compounds related to this compound highlighted their pronounced anticonvulsive and some peripheral n-cholinolytic activities, with a lack of antibacterial activity. These studies provide insights into its potential therapeutic applications (Papoyan et al., 2011).

Photoinitiators for Coatings

- Use in Ultraviolet-Curable Pigmented Coatings : The compound has been incorporated into copolymeric systems for use as photoinitiators in ultraviolet-curable pigmented coatings. This demonstrates its utility in industrial applications, particularly in the field of materials science (Angiolini et al., 1997).

Molecular Docking and Antimicrobial Studies

- Molecular Docking and Antibacterial Activity Analysis : A novel series of compounds synthesized from 2-Amino-1-(4-morpholinophenyl)ethan-1-one were analyzed using molecular docking techniques. The antimicrobial susceptibility of these compounds was screened against specific bacteria, demonstrating their relevance in pharmacological research and potential drug development (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-Inflammatory Activity

- Synthesis and Anti-Inflammatory Evaluation : The compound has been used in the synthesis of novel thiophene derivatives, which were evaluated for anti-inflammatory activity in animal models. This research provides valuable insights into the potential therapeutic uses of these derivatives for treating inflammation (Helal et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-(4-morpholin-4-ylphenyl)ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14;;/h1-4H,5-9,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQWWYRSSPPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)